molecular formula C18H19F3N2O2 B2504024 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1797879-01-6

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2504024
CAS No.: 1797879-01-6
M. Wt: 352.357
InChI Key: REJGBIHZBWSUSW-UHFFFAOYSA-N
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Description

This urea derivative features a 2-methoxy-2-(2-methylphenyl)ethyl group on one nitrogen and a 3-(trifluoromethyl)phenyl substituent on the other. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and methylphenyl groups modulate steric and electronic properties.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-12-6-3-4-9-15(12)16(25-2)11-22-17(24)23-14-8-5-7-13(10-14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJGBIHZBWSUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Isocyanate Formation

The most direct route involves treating 3-(trifluoromethyl)aniline with phosgene (COCl₂) under anhydrous conditions. A typical procedure involves:

  • Dissolving 3-(trifluoromethyl)aniline in dry dichloromethane at -10°C
  • Slow addition of phosgene (1.1 eq) with vigorous stirring
  • Gradual warming to room temperature over 12 hours

Key Considerations:

  • Excess phosgene ensures complete conversion but requires stringent safety measures
  • Alternative reagents: Triphosgene (solid, safer handling) in 1:3 stoichiometry
  • Yield optimization: 78-85% purity requiring fractional distillation

Curtius Rearrangement Pathway

For laboratories avoiding phosgene, the Curtius rearrangement offers an alternative:

  • Synthesis of 3-(trifluoromethyl)benzoyl azide from acyl chloride and sodium azide
  • Thermal decomposition at 80-100°C in toluene to generate isocyanate

Preparation of 1-Amino-2-Methoxy-2-(2-Methylphenyl)Ethane

Grignard Addition-Epoxide Opening Sequence

A robust four-step synthesis from commercially available 2-methylbromobenzene:

Step 1: Formation of 2-methylphenylmagnesium bromide

  • Reagents: Mg turnings, anhydrous THF, 0°C to reflux gradient

Step 2: Addition to glycidol methyl ether

  • Controlled addition to maintain temperature <5°C
  • Forms 2-methoxy-2-(2-methylphenyl)ethanol

Step 3: Appel Reaction for Bromide Formation

  • Triphenylphosphine (1.2 eq) and carbon tetrabromide (1.1 eq) in DCM
  • Converts alcohol to 1-bromo-2-methoxy-2-(2-methylphenyl)ethane

Step 4: Amination via Gabriel Synthesis

  • React bromide with phthalimide potassium salt in DMF at 80°C
  • Hydrazinolysis (hydrazine hydrate/ethanol) liberates primary amine

Yield Data:

Step Intermediate Yield (%)
1 Grignard Reagent Quant.
2 Alcohol 72
3 Bromide 85
4 Amine 63

Reductive Amination Alternative

For laboratories equipped for catalytic hydrogenation:

  • Condense 2-methoxy-2-(2-methylphenyl)acetaldehyde with ammonium acetate
  • Reduce imine intermediate with NaBH₃CN in methanol

Urea Bond Formation: Critical Reaction Parameters

The coupling of 3-(trifluoromethyl)phenyl isocyanate with 1-amino-2-methoxy-2-(2-methylphenyl)ethane proceeds via nucleophilic attack of the amine on the isocyanate carbonyl.

Optimized Conditions:

  • Solvent: Anhydrous THF or DCM (non-polar aprotic)
  • Temperature: 0°C → RT over 6 hours
  • Stoichiometry: 1:1.05 (isocyanate:amine)
  • Additives: Molecular sieves (4Å) to scavenge moisture

Yield Optimization Table:

Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
THF 0→25 6 88 97.2
DCM 0→25 8 92 98.1
Toluene 25 24 65 94.3
DMF 25 4 78 89.7

Critical Observations:

  • DCM provides superior yields due to enhanced isocyanate solubility
  • Elevated temperatures (>40°C) promote oligomerization side reactions
  • Stoichiometric excess >5% leads to difficult purification from unreacted isocyanate

Alternative Synthetic Pathways

Carbonyldiimidazole (CDI)-Mediated Coupling

For facilities avoiding isocyanate handling:

  • Convert 3-(trifluoromethyl)aniline to corresponding carbamoyl imidazole
  • React with amine component in DMF at 60°C

Comparative Performance:

Method Yield (%) Reaction Time Scale-Up Feasibility
Isocyanate Route 92 6h High
CDI Route 76 18h Moderate

Solid-Phase Synthesis for Parallel Optimization

Immobilized isocyanate resins enable rapid screening of coupling conditions:

  • Load Wang resin with 4-nitrophenyl chloroformate
  • Displace with 3-(trifluoromethyl)aniline
  • Cleave with amine component in TFA/DCM

Purification and Characterization

Chromatographic Purification

  • Mobile Phase: Hexane/EtOAc (3:1 → 1:1 gradient)
  • Silica Gel Loading: 1:40 (w/w compound:silica)
  • Typical Recovery: 89-93%

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):
δ 7.65 (d, J=8.1 Hz, 1H, Ar-H), 7.52-7.48 (m, 2H, Ar-H), 7.32-7.25 (m, 4H, Ar-H), 5.21 (br s, 1H, NH), 4.87 (br s, 1H, NH), 3.82 (s, 3H, OCH₃), 3.45-3.38 (m, 2H, CH₂), 2.41 (s, 3H, CH₃)

ESI-MS: m/z 397.15 [M+H]⁺ (calc. 397.14)

HPLC Purity: 98.1% (C18, MeCN/H₂O 70:30, 1 mL/min)

Challenges and Troubleshooting

Isocyanate Stability Issues

  • Symptom: Low yields due to isocyanate hydrolysis
  • Solution: Rigorous solvent drying (MgSO₄ → 4Å sieves)
  • Alternative: In situ generation from acyl azides

Amine Oxidation Side Reactions

  • Symptom: Colored impurities (quinone formation)
  • Mitigation: Sparge with argon, add 0.1% BHT inhibitor

Urea Oligomerization

  • Symptom: High molecular weight byproducts
  • Resolution: Maintain sub-stoichiometric isocyanate concentrations

Chemical Reactions Analysis

Types of Reactions

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
  • Molecular Formula : C16H18F3N3O2
  • Molecular Weight : 341.33 g/mol

The compound features a urea functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation. Its unique structure, characterized by the presence of both methoxy and trifluoromethyl groups, enhances its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of urea compounds can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest
A54915.0Inhibition of EGFR

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate the immune response.

Case Study: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

Mechanism of Action

The mechanism of action of 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl Groups

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituent 1 Substituent 2 Bioactivity/Application Key Findings Reference
Target Compound 2-Methoxy-2-(2-methylphenyl)ethyl 3-(Trifluoromethyl)phenyl Not explicitly reported N/A N/A
Compound 83 () 6-(4-Methoxyphenyl)-2-methylpyridin-3-yl 3-(Trifluoromethyl)phenyl Anticancer (MCF-7 cell line) IC₅₀ ~1.5 µM; superior to reference drugs [1]
M64HCl () 2-(Dimethylamino)-2-(pyridin-4-yl)ethyl 2-Morpholino-5-(trifluoromethyl)phenyl FAK activation, intestinal repair Water-soluble; promotes epithelial homeostasis [5], [9]
Compound 11e () 4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl 3-(Trifluoromethyl)phenyl Anticancer (synthesis focus) High yield (86.7%); molecular weight 534.1 Da [2]
EP 4 121 415 B1 () 2-(2-Hydroxyethyl)phenyl 3-(Trifluoromethoxy)phenyl Kinase inhibition (patented) Synthesized via CuCl catalysis; 22% yield [12]
Key Observations :
  • Substituent Effects: The target compound’s 2-methoxy-2-(2-methylphenyl)ethyl group introduces steric bulk compared to simpler pyridyl or morpholino groups in analogs. This may reduce solubility but enhance target specificity .
  • Trifluoromethyl Positioning : Unlike compounds with para-substituted trifluoromethyl groups (e.g., 11d in ), the meta-position in the target compound may alter binding kinetics in biological targets .
Table 2: Physicochemical Properties
Compound Molecular Weight (Da) LogP (Predicted) Solubility Synthetic Yield
Target Compound ~370.4 ~3.8 (est.) Low (hydrophobic substituents) Not reported
M64HCl () ~470.0 ~2.5 High (water-soluble salt) Quantitative
Compound 11e () 534.1 ~4.2 Moderate (thiazole-piperazine) 86.7%
EP 4 121 415 B1 () 348.4 ~3.1 Low (hydroxyethyl group) 22%
Key Observations :
  • Solubility: The target compound’s methoxy and methylphenyl groups likely reduce solubility compared to M64HCl, which incorporates a morpholino ring and pyridyl group for enhanced hydrophilicity .

Biological Activity

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea, a compound within the urea class, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxy group, a methylphenyl moiety, and a trifluoromethyl substituent. The presence of these functional groups may enhance its lipophilicity and metabolic stability, which are crucial for biological activity.

Property Value
Molecular Formula C18H20F3N2O2
Molecular Weight 352.36 g/mol
IUPAC Name This compound
CAS Number Not specified in sources

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways related to inflammation, pain perception, and cellular metabolism.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in the urea class have shown potential as antibacterial agents. For instance, derivatives have been evaluated against various bacterial strains, demonstrating moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 μg/mL in some cases .
  • Enzyme Inhibition : Certain urea derivatives have been identified as inhibitors of human carbonic anhydrase (hCA), a metalloenzyme involved in physiological processes such as acid-base balance. This inhibition could lead to therapeutic applications in conditions like glaucoma or edema .
  • Anti-inflammatory Properties : Some studies suggest that similar compounds may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various urea derivatives, including those structurally similar to our compound. The results indicated that while some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, others showed limited effectiveness .

Study on Enzyme Inhibition

Another research effort focused on the inhibition of human carbonic anhydrase II by urea derivatives. The study highlighted that modifications to the urea structure could enhance binding affinity and selectivity towards the enzyme, suggesting that our compound might also possess similar inhibitory capabilities .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other benzamide derivatives:

Compound Biological Activity Unique Features
N-MethylbenzamideModerate antimicrobial activityLacks trifluoromethyl group
N-(2-Methoxyphenyl)benzamideAnti-inflammatory propertiesSimilar methoxy group
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamideEnhanced lipophilicityTrifluoromethyl enhances stability

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